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Compound of Interest

Compound Name: 4-Dibenzofurancarboxaldehyde

Cat. No.: B185422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-
Dibenzofurancarboxaldehyde, a derivative of dibenzofuran. Dibenzofurans are a class of

heterocyclic compounds that have garnered significant interest in medicinal chemistry due to

their diverse biological activities, including potential anticancer and antibacterial properties.

This document details the molecular geometry, crystallographic data, and experimental

protocols for the synthesis and structural determination of 4-Dibenzofurancarboxaldehyde,

serving as a critical resource for researchers engaged in drug discovery and materials science.

Molecular Structure and Crystallographic Data
The crystal structure of 4-Dibenzofurancarboxaldehyde (C₁₃H₈O₂) was determined by single-

crystal X-ray diffraction. The molecule consists of a dibenzofuran core with a carboxaldehyde

group substituted at the 4-position. The crystallographic analysis reveals a monoclinic crystal

system with the space group P2(1)/n.[1]

Key Structural Features:
Planarity: The dibenzofuran ring system is nearly planar, with a very small dihedral angle of

1.4(1) degrees between the two benzenoid rings.[1] However, the benzenoid ring bearing the

carboxaldehyde group exhibits a slight non-planarity.[1]
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Bond Lengths and Angles: The average C-C bond length within the benzenoid rings is 1.388

(9) Å, and the average interior angle is 120.0 (2.6) degrees, which are typical for aromatic

systems.[1]

Intermolecular Interactions: The crystal packing is characterized by pairs of molecules

related by inversion centers.[1] Close contacts are observed between the carbonyl and furan

oxygen atoms and the hydrogen atoms of adjacent rings, with separations slightly less than

the sum of their van der Waals radii, suggesting weak hydrogen bonding interactions that

stabilize the crystal lattice.[1]

Crystallographic Data Summary
Parameter Value

Chemical Formula C₁₃H₈O₂

Molecular Weight 196.21 g/mol

Crystal System Monoclinic

Space Group P2(1)/n

a (Å) 6.589 (1)

b (Å) 9.784 (2)

c (Å) 14.394 (2)

β (°) 95.69 (1)

Volume (Å³) 923.4 (3)

Z 4

Calculated Density (g/cm³) 1.41

Radiation Mo Kα (λ = 0.71073 Å)

Temperature (K) 296

Final R-factor 0.048 for 964 unique reflections

Experimental Protocols
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Synthesis of 4-Dibenzofurancarboxaldehyde
The synthesis of 4-Dibenzofurancarboxaldehyde is achieved through the lithiation of

dibenzofuran followed by formylation.

Materials:

Dibenzofuran

sec-Butyllithium (sec-BuLi) in cyclohexane

N,N-Dimethylformamide (DMF)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and ethyl acetate for elution

Procedure:

A solution of dibenzofuran in anhydrous THF is cooled to -78 °C under an inert atmosphere

(e.g., argon or nitrogen).

A solution of sec-butyllithium in cyclohexane is added dropwise to the cooled dibenzofuran

solution with stirring. The reaction mixture is stirred at this temperature for a specified time to

ensure complete lithiation.

Anhydrous N,N-dimethylformamide is then added dropwise to the reaction mixture. The

resulting solution is stirred at -78 °C for a period and then allowed to warm to room

temperature.
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The reaction is quenched by the addition of a saturated aqueous solution of ammonium

chloride.

The aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and the solvent is removed under reduced pressure.

The crude product is purified by flash column chromatography on silica gel using a hexane-

ethyl acetate gradient to yield pure 4-Dibenzofurancarboxaldehyde.
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Synthesis Workflow of 4-Dibenzofurancarboxaldehyde
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Caption: Workflow for the synthesis and purification of 4-Dibenzofurancarboxaldehyde.
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Single-Crystal X-ray Diffraction
Crystal Growth:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of

the purified 4-Dibenzofurancarboxaldehyde in an appropriate solvent system, such as a

mixture of hexane and ethyl acetate.

Data Collection and Structure Refinement:

A suitable single crystal is selected and mounted on a goniometer head.

X-ray diffraction data are collected at a controlled temperature (e.g., 296 K) using a

diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

The diffraction data are processed to yield a set of unique reflections.

The crystal structure is solved using direct methods and refined by full-matrix least-squares

on F².

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model.

The final structural model is validated using standard crystallographic software.
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X-ray Crystallography Workflow
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Caption: General workflow for the determination of a crystal structure by X-ray diffraction.

Biological Significance and Signaling Pathways
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While the broader class of dibenzofurans has been investigated for various biological activities,

including anticancer and antibacterial effects, specific signaling pathways involving 4-
Dibenzofurancarboxaldehyde have not been extensively reported in the scientific literature to

date. The structural information presented in this guide can, however, serve as a foundation for

future research into its biological mechanism of action. The presence of the aldehyde functional

group and the planar aromatic system are key features that could mediate interactions with

biological targets. Further studies, such as molecular docking and in vitro assays, are required

to elucidate its potential role in modulating specific cellular signaling pathways.

Conclusion
This technical guide provides a detailed summary of the crystal structure of 4-
Dibenzofurancarboxaldehyde, including its molecular geometry and crystallographic

parameters. The provided experimental protocols for its synthesis and single-crystal X-ray

diffraction analysis offer a practical resource for researchers. While the specific biological

pathways of this compound remain to be fully elucidated, the foundational structural data

herein is crucial for guiding future drug design and development efforts targeting the

dibenzofuran scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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